1-Tert-butylcyclopropan-1-ol
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Overview
Description
1-Tert-butylcyclopropan-1-ol is a cyclic alcohol compound with the chemical formula C8H16O. It is characterized by a cyclopropane ring substituted with a tert-butyl group and a hydroxyl group. This compound is of interest due to its unique structural features and reactivity patterns, making it a valuable subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tert-butylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of tert-butyl diazoacetate with alkenes in the presence of a catalyst can yield this compound . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butylcyclopropanone, while reduction can produce tert-butylcyclopropane .
Scientific Research Applications
1-Tert-butylcyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s reactivity and structural features make it useful in probing biological systems and understanding enzyme mechanisms.
Medicine: It may be explored for its potential therapeutic properties or as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-tert-butylcyclopropan-1-ol exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific application and reaction conditions. For instance, in biological systems, the compound may interact with enzymes or other biomolecules, leading to changes in their activity or function .
Comparison with Similar Compounds
1-Tert-butylcyclopropan-1-ol can be compared with other similar compounds, such as:
1-Tert-butylcyclopentan-1-ol: This compound has a cyclopentane ring instead of a cyclopropane ring, leading to different reactivity and stability.
1-Tert-butylcyclohexan-1-ol: The presence of a cyclohexane ring results in distinct chemical properties and applications.
The uniqueness of this compound lies in its strained cyclopropane ring, which imparts unique reactivity patterns and makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H14O |
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Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-tert-butylcyclopropan-1-ol |
InChI |
InChI=1S/C7H14O/c1-6(2,3)7(8)4-5-7/h8H,4-5H2,1-3H3 |
InChI Key |
OXAUUVOIJGZWRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CC1)O |
Origin of Product |
United States |
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